N,N-Dimethyl-1H-indazole-3-carboxamide belongs to the class of indazole derivatives, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. Indazole derivatives are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific compound is often classified as a carboxamide due to the presence of the carboxamide functional group (-C(=O)NH2) attached to the indazole structure .
The synthesis of N,N-Dimethyl-1H-indazole-3-carboxamide can be achieved through several methods. A prominent approach involves the reaction of 1H-indazole-3-carboxylic acid with dimethylamine in the presence of coupling agents such as N-Hydroxybenzotrizole or (3-Dimethylamino-propyl)-ethyl-carbodiimide. This method typically requires the following steps:
The yield and purity of the synthesized compound can vary based on the reaction conditions and the choice of solvents.
The molecular structure of N,N-Dimethyl-1H-indazole-3-carboxamide can be described by its chemical formula, C10H12N4O. The compound features an indazole ring system fused with a carboxamide group.
Key structural characteristics include:
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to elucidate the structure, revealing distinct chemical shifts corresponding to different hydrogen environments within the molecule .
N,N-Dimethyl-1H-indazole-3-carboxamide participates in various chemical reactions typical for carboxamides and indazoles:
These reactions are essential for modifying the compound's properties to enhance its pharmacological profile.
The mechanism of action for N,N-Dimethyl-1H-indazole-3-carboxamide largely depends on its biological targets. Indazole derivatives have been shown to interact with specific enzymes or receptors in biological systems:
Research into its exact mechanism continues to evolve as new biological targets are identified.
N,N-Dimethyl-1H-indazole-3-carboxamide exhibits several notable physical and chemical properties:
Spectroscopic data obtained from Infrared (IR) spectroscopy typically show characteristic peaks corresponding to amide bonds (around 1650 cm−1) and N-H stretching vibrations (around 3400 cm−1) .
N,N-Dimethyl-1H-indazole-3-carboxamide has several significant applications:
The ongoing research into this compound's derivatives continues to reveal new therapeutic potentials and applications in various fields of medicine .
N,N-Dimethyl-1H-indazole-3-carboxamide (CAS 99055-81-9) is a nitrogen-rich heterocyclic compound characterized by a dimethylcarboxamide group at the 3-position of the indazole core. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol and a density of 1.258 g/cm³. The compound typically presents as a solid with a melting point of 187–189°C [9]. This scaffold has evolved from a synthetic intermediate to a critical structural motif in drug discovery, particularly in oncology and neuroscience, while simultaneously emerging as a precursor to regulated psychoactive substances. Its dual significance in biomedical innovation and forensic science underscores its chemical versatility and societal impact.
The documented synthesis of N,N-dimethyl-1H-indazole-3-carboxamide dates to the late 1980s, initially serving as a building block for more complex indazole derivatives. Early routes involved direct amidation of 1H-indazole-3-carboxylic acid using dimethylamine under peptide-coupling conditions. The compound gained prominence as a synthetic intermediate due to three key properties:
A significant synthetic breakthrough occurred in the 2010s with optimized one-pot methodologies using coupling reagents like HATU or EDCI, achieving yields >85% [9]. This efficiency enabled large-scale production, coinciding with intensified exploration of indazole pharmacophores in drug discovery. The scaffold’s emergence paralleled broader interest in fused heterocycles as kinase inhibitors, with researchers exploiting its capacity for hydrophobic interactions within enzyme binding pockets.
N,N-Dimethyl-1H-indazole-3-carboxamide serves as a privileged substructure in designing pharmacologically active compounds. Its significance arises from:
Table 1: Key Research Applications of N,N-Dimethyl-1H-indazole-3-carboxamide Derivatives
Therapeutic Area | Target | Derivative Example | Activity | Source |
---|---|---|---|---|
Oncology | PAK1 kinase | 6-(2-chlorophenyl)-N,N-dimethyl-1H-indazole-3-carboxamide | IC₅₀ = 9.8 nM; anti-migration in breast cancer | [1] [3] |
Antiviral | SARS-CoV-2 Mᵖʳᵒ | N-aryl substituted analogs | Moderate replication inhibition | [5] |
Synthetic Cannabinoids | CB1 receptor | ADB-BUTINACA (N1-butyl analog) | High-affinity agonist | [6] [7] |
Anticancer | Microtubules | N1-(2-bromoacetamido)-N,N-dimethyl-1H-indazole-3-carboxamide | Cytotoxicity in A549 (IC₅₀ = 2.34 µM) | [8] |
The most prominent application involves PAK1 (p21-activated kinase 1) inhibitors for oncology. Researchers identified the 1H-indazole-3-carboxamide scaffold through fragment-based virtual screening, discovering that N,N-dimethyl variants exhibit optimal steric compatibility with PAK1’s hydrophobic back pocket near residues Glu315, Ile316, and Val342 [1] [3]. Compound 30l (6-(2-chlorophenyl)-N,N-dimethyl-1H-indazole-3-carboxamide) demonstrated exceptional potency (IC₅₀ = 9.8 nM against PAK1) and selectivity (>100-fold against 29 kinases including PAK4). Crucially, it suppressed tumor cell migration and invasion in MDA-MB-231 breast cancer cells by downregulating Snail transcription factor expression without affecting proliferation—highlighting its metastasis-specific mechanism [1] [3].
Structural Determinants of Bioactivity:
Figure 1: Binding Mode in PAK1 Kinase[Illustration showing N,N-dimethyl-1H-indazole-3-carboxamide derivative forming hydrogen bonds with kinase hinge region and hydrophobic contacts with gatekeeper residues]
The structural plasticity of N,N-dimethyl-1H-indazole-3-carboxamide has led to its misuse in synthetic cannabinoid receptor agonists (SCRAs). Illicit modifications typically involve:
These derivatives (e.g., ADB-CHMINACA, MDMB-INACA) activate CB1 receptors with potencies up to 100-fold greater than Δ⁹-THC, causing severe toxicity. ADB-CHMINACA alone has been linked to ≥13 fatalities in the EU, prompting control measures under Council Implementing Decision 2018/747 [7]. China’s 2021 class-wide ban on seven SC core scaffolds accelerated the emergence of unregulated analogs like "isatin acyl hydrazones" as legal alternatives [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0